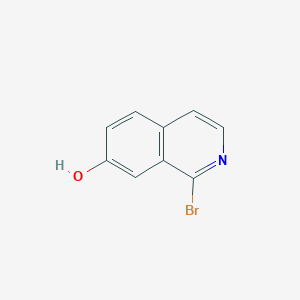

1-Bromoisoquinolin-7-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO |

|---|---|

Molecular Weight |

224.05 g/mol |

IUPAC Name |

1-bromoisoquinolin-7-ol |

InChI |

InChI=1S/C9H6BrNO/c10-9-8-5-7(12)2-1-6(8)3-4-11-9/h1-5,12H |

InChI Key |

HVMSZWOARBZRKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Br)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Bromoisoquinolin 7 Ol and Its Functionalized Analogs

Regioselective Bromination Protocols for Isoquinoline (B145761) Core Functionalization

Introducing a bromine atom at a specific position on the isoquinoline ring is a critical step in the synthesis of compounds like 1-bromoisoquinolin-7-ol (B6205957). The inherent electronic properties of the isoquinoline nucleus, with its electron-deficient pyridine (B92270) ring and electron-rich benzene (B151609) ring, lead to complex reactivity patterns that necessitate carefully designed bromination strategies.

Direct C-H Bromination Approaches and Mechanistic Considerations

Direct electrophilic bromination of isoquinoline typically results in substitution on the electron-rich benzene ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the brominating agent is attacked by the π-electron system of the isoquinoline. The position of substitution is governed by the electronic activation of the ring and the stability of the resulting cationic intermediate, known as a Wheland intermediate or σ-complex. nih.gov

Under neutral or weakly acidic conditions, the C5 and C8 positions are the most activated towards electrophilic attack due to their higher electron density compared to the C6 and C7 positions. iust.ac.ir However, achieving high regioselectivity can be challenging, often leading to a mixture of 5-bromo- and 8-bromoisoquinoline (B29762) isomers. iust.ac.ir The use of strong acids can significantly alter this selectivity. For instance, bromination of isoquinoline in concentrated sulfuric acid (H₂SO₄) with N-bromosuccinimide (NBS) can regioselectively yield 5-bromoisoquinoline. researchgate.net The high acidity of the medium protonates the nitrogen atom, further deactivating the pyridine ring and directing the electrophile to the benzene moiety.

Table 1: Regioselectivity in Direct Bromination of Isoquinoline

| Reagent/Conditions | Major Product(s) | Reference(s) |

|---|---|---|

| Br₂/AlCl₃ | 5-Bromoisoquinoline | shahucollegelatur.org.in |

| NBS/H₂SO₄ | 5-Bromoisoquinoline | researchgate.net |

The mechanism involves the formation of a bromonium ion (Br⁺) or a polarized bromine molecule which is then attacked by the aromatic ring. The stability of the intermediate carbocation dictates the preferred position of attack. Theoretical studies suggest that direct C-halogenation is the favored mechanistic pathway. researchgate.net

Precursor-Based Strategies for Controlled Bromine Introduction (e.g., N-oxides bromination)

To overcome the regioselectivity challenges of direct bromination, precursor-based strategies are often employed. One of the most effective methods involves the use of isoquinoline N-oxides. The N-oxide functional group significantly alters the electronic distribution of the isoquinoline ring system. nih.gov It activates the positions alpha (C1) and gamma (C4) to the nitrogen atom for both nucleophilic and certain electrophilic attacks, while also influencing the reactivity of the benzene ring.

The synthesis of isoquinoline N-oxides can be achieved through various methods, including the direct N-oxidation of isoquinolines or via cyclization reactions of appropriately substituted precursors like ketoximes. nih.govresearchgate.net Once formed, the N-oxide can direct subsequent functionalization. For example, the N-oxide functionality can facilitate regioselective bromination at positions that are otherwise difficult to access. This strategy is particularly valuable for introducing substituents onto the pyridine portion of the isoquinoline core. While direct bromination of isoquinoline itself does not typically yield 1-bromo products in high yield under standard electrophilic conditions, the N-oxide precursor can be used to achieve substitution at the C1 position.

Triflic Acid-Assisted Regioselective Bromination Techniques

The use of superacids, such as trifluoromethanesulfonic acid (triflic acid, TfOH), has emerged as a powerful tool for controlling regioselectivity in the halogenation of aromatic and heteroaromatic compounds. nih.govmdpi.com Triflic acid can act as both a solvent and a catalyst, promoting the generation of a highly electrophilic brominating species and influencing the substrate's reactivity through protonation.

In the context of isoquinoline, triflic acid protonates the basic nitrogen atom, strongly deactivating the pyridine ring towards electrophilic attack. This effect directs the brominating agent exclusively to the benzene ring. Studies on related quinoxaline (B1680401) derivatives have shown that triflic acid-assisted bromination can produce specific isomers in high yield. nih.gov For isoquinoline, this method can enhance the selectivity for substitution at the C5 and C8 positions. The choice of the brominating agent in conjunction with triflic acid is crucial for achieving the desired outcome. For example, using N,N′-dibromoisocyanuric acid (DBI) in triflic acid has been shown to be effective for the regioselective monobromination of isoquinoline to give 5-bromoisoquinoline. researchgate.net This technique provides a reliable and high-yielding alternative to traditional Friedel-Crafts type conditions.

Advanced Catalyst Systems in Isoquinoline Synthesis and Halogenation

Modern synthetic strategies increasingly rely on transition metal catalysis to construct and functionalize complex heterocyclic scaffolds like isoquinoline. Palladium and rhodium catalysts, in particular, have enabled the development of highly efficient and selective reactions that were previously challenging.

Palladium-Catalyzed Synthetic Pathways (e.g., Buchwald-Hartwig amination of bromoisoquinolines)

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Once a bromoisoquinoline, such as this compound, is synthesized, the bromine atom serves as a versatile handle for further functionalization using palladium-catalyzed reactions.

A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. wikipedia.orglibretexts.org This reaction is exceptionally valuable for synthesizing arylamines, which are prevalent in pharmaceuticals. wikipedia.org The catalytic cycle generally involves the oxidative addition of the bromoisoquinoline to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated isoquinoline product and regenerate the Pd(0) catalyst. nih.govyoutube.com

The efficiency and scope of the Buchwald-Hartwig amination are highly dependent on the choice of phosphine (B1218219) ligand attached to the palladium center. Bulky, electron-rich ligands are known to promote the key steps of oxidative addition and reductive elimination, leading to improved reaction rates and yields. youtube.com

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Function | Example(s) | Reference(s) |

|---|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ | libretexts.org |

| Phosphine Ligand | Stabilizes the catalyst, influences reactivity and scope | XPhos, SPhos, BINAP | wikipedia.orgyoutube.com |

| Base | Deprotonates the amine, facilitates catalyst turnover | NaOt-Bu, K₂CO₃, Cs₂CO₃ | libretexts.org |

Beyond amination, palladium catalysts are used in a variety of other transformations of bromoisoquinolines, including Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. These reactions significantly expand the molecular diversity that can be achieved from a common brominated intermediate.

Rhodium(III)-Catalyzed Cyclization Cascade Reactions for Isoquinoline Formation

Rhodium(III) catalysis has become a powerful strategy for the synthesis of isoquinoline and isoquinolone skeletons through C-H activation and annulation reactions. rsc.org These methods are highly atom-economical as they often construct the heterocyclic ring from simple, readily available precursors in a single step. mdpi.comorganic-chemistry.org

A common approach involves the reaction of a substituted arene bearing a directing group (such as an oxime, amide, or imine) with an alkyne or alkene. acs.orgnih.gov The catalytic cycle typically begins with the directing group coordinating to the Rh(III) center, followed by the regioselective cleavage of an ortho C-H bond to form a five-membered rhodacycle intermediate. This intermediate then coordinates with the alkyne or alkene coupling partner, which inserts into the Rh-C bond. Subsequent reductive elimination and aromatization steps lead to the formation of the isoquinoline ring and regeneration of the active Rh(III) catalyst. researchgate.net

These cascade reactions offer a modular and efficient route to a wide array of substituted isoquinolines. rsc.orgresearchgate.net The choice of directing group and coupling partner allows for precise control over the substitution pattern of the final product. For example, the annulation of benzamides with alkynes can lead to the formation of isoquinolones, which can be further modified to access other isoquinoline derivatives. mdpi.com

Novel Synthetic Strategies for Accessing this compound

Recent advancements in synthetic organic chemistry have provided novel methodologies for the preparation of highly functionalized heterocyclic systems. These strategies offer improvements in terms of reaction conditions, substrate scope, and regioselectivity over classical methods.

Traditional Sandmeyer reactions for converting aromatic amines to bromides typically employ aqueous acidic conditions and copper(I) bromide. organic-chemistry.org However, these conditions are not suitable for substrates that are sensitive to strong acids or high temperatures, which can lead to decomposition and the formation of byproducts. google.com Non-aqueous diazotization methods provide a milder alternative, allowing for the transformation to be carried out under neutral or weakly acidic conditions.

A key development in this area is the use of alkyl nitrites, such as tert-butyl nitrite (B80452), in an organic solvent as the diazotizing agent. This approach avoids the use of strong mineral acids. The synthesis of 7-bromoisoquinoline (B118868) from 7-aminoisoquinoline has been successfully demonstrated using such a method. google.com This strategy can be adapted for the synthesis of this compound, likely starting from 7-amino-1-bromoisoquinoline or a suitably protected precursor.

The reaction proceeds by dissolving the aminoisoquinoline derivative in a non-aqueous solvent, such as dibromoethane. Tert-butyl nitrite is added, followed by a bromine source like benzyltrimethylammonium (B79724) bromide. google.com The reaction is typically conducted at room temperature, offering a significant advantage in terms of operational simplicity and energy efficiency. google.com The mechanism involves the in situ formation of a diazonium salt, which then undergoes decomposition and substitution by a bromide ion from the bromine source. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Non-Aqueous Diazotization-Bromination

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 7-Aminoisoquinoline derivative | Precursor with amine group for diazotization. |

| Diazotizing Agent | tert-Butyl Nitrite | Enables reaction under non-aqueous, mild conditions. |

| Bromine Source | Benzyltrimethylammonium Bromide | Provides the bromide nucleophile for substitution. |

| Solvent | Dibromoethane | Non-aqueous medium to facilitate the reaction. |

| Temperature | Room Temperature | Mild condition, preventing decomposition of sensitive substrates. google.com |

| Reaction Time | 5.5 - 6.5 hours | Typical duration for completion of the reaction. google.com |

This methodology is particularly valuable for synthesizing molecules with acid-labile functional groups, expanding the scope of accessible isoquinoline derivatives.

Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgresearchgate.net The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can be trapped with a wide range of electrophiles to introduce a new substituent with high regioselectivity. researchgate.net

For the synthesis of functionalized this compound analogs, the hydroxyl group at the 7-position (or a protected form of it) can serve as an effective DMG. Common protecting groups that also function as excellent DMGs include methoxy (B1213986) (-OMe), methoxymethyl ether (-OMOM), and carbamates (-OCONR₂). organic-chemistry.org

A plausible synthetic sequence would involve the following steps:

Protection of the hydroxyl group of a 7-hydroxyisoquinoline (B188741) derivative to install a potent DMG.

Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or an alkyllithium reagent at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). researchgate.net The DMG directs the deprotonation specifically to the C-8 position.

Quenching the resulting ortho-lithiated species with a suitable bromine electrophile, such as 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to install the bromine atom at the 8-position.

Subsequent deprotection of the hydroxyl group would yield the 8-functionalized-isoquinolin-7-ol.

This approach allows for the precise installation of substituents ortho to the hydroxyl group, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution, which typically yields mixtures of isomers. researchgate.net The choice of DMG and reaction conditions can be tuned to control the efficiency and selectivity of the lithiation step. harvard.edu

Table 2: Key Components in Directed Ortho-Lithiation Strategy

| Component | Example(s) | Function |

|---|---|---|

| Directing Group (DMG) | -OMe, -OCONR₂, -OMOM | Coordinates with the lithium reagent and directs deprotonation to the ortho-position. organic-chemistry.org |

| Lithium Reagent | n-BuLi, s-BuLi, LDA | Strong base that performs the deprotonation. researchgate.net |

| Solvent | THF, Diethyl Ether | Anhydrous, polar aprotic solvent to facilitate lithiation at low temperatures. researchgate.net |

| Temperature | -78 °C | Prevents side reactions and decomposition of the organolithium intermediate. researchgate.net |

| Electrophile | 1,2-Dibromoethane, NBS | Reacts with the aryllithium intermediate to introduce the desired functional group (e.g., bromine). |

Optimization of Reaction Conditions and Process Scalability for Research Endeavors

Transitioning a synthetic procedure from a small-scale discovery phase to a larger, research-scale endeavor (gram-scale production) requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility.

For the non-aqueous diazotization method, key parameters to optimize include the stoichiometry of the reagents. An excess of the alkyl nitrite and bromine source is often used to drive the reaction to completion, but this must be balanced against the need for straightforward purification. Temperature control is crucial; although the reaction is often run at room temperature, monitoring for potential exotherms is necessary upon scale-up. google.com Solvent choice can also impact reaction rates and product solubility. Purification for research-scale batches typically involves column chromatography, and optimizing the crude product's purity through careful workup (e.g., aqueous washes to remove salts) can simplify this final step. chemicalbook.com

In the case of directed ortho-lithiation , scalability presents more significant challenges. These reactions are highly exothermic and are run at very low temperatures (-78 °C). Maintaining this temperature in a larger flask is more difficult and requires efficient cooling baths and stirring. The reagents, particularly alkyllithiums, are pyrophoric and require careful handling under an inert atmosphere (argon or nitrogen). chemicalbook.com The purity of the solvent is paramount, as trace amounts of water will quench the organolithium reagent, reducing the yield. researchgate.net For research scale, the addition of the alkyllithium reagent must be done slowly to control the exotherm. The quench with the electrophile can also be exothermic. Post-reaction workup must be performed carefully, typically by slowly quenching the excess lithium reagent with a proton source at low temperature before warming to room temperature. Purification by chromatography is standard, and the scalability is often limited by the capacity of the available chromatography systems.

Elucidation of Chemical Reactivity and Complex Transformations of 1 Bromoisoquinolin 7 Ol

Nucleophilic Substitution Reactions at the Brominated Position

Direct nucleophilic aromatic substitution (SNAr) at the C1 position of the isoquinoline (B145761) ring is challenging. Aryl halides are generally resistant to classical SN1 and SN2 reactions. pressbooks.publibretexts.org For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups, which are absent in this molecule. In fact, the hydroxyl group at C7 is electron-donating, further deactivating the ring toward nucleophilic attack. However, substitution can be achieved under specific conditions or via alternative mechanisms.

Displacement of Bromine by Carbon-Based Nucleophiles

The introduction of carbon-based nucleophiles can be accomplished using metal-mediated processes. For instance, the Rosenmund–von Braun reaction, which utilizes copper(I) cyanide, is a classic method for converting aryl bromides into aryl nitriles. This reaction would likely require high temperatures to proceed.

| Reactant | Nucleophile | Catalyst/Reagent | Product |

| 1-Bromoisoquinolin-7-ol (B6205957) | CuCN | DMF or Pyridine (B92270), heat | 1-Cyanoisoquinolin-7-ol |

| This compound | Organocuprates (R₂CuLi) | Ether or THF | 1-Alkyl/Aryl-isoquinolin-7-ol |

Reaction with Nitrogen-Based Nucleophiles and Amination Pathways (e.g., reactions with potassium amide)

The amination of halo-N-heterocycles is a pivotal transformation in medicinal chemistry. The reaction of 1-bromoisoquinoline (B74834) with potassium amide (KNH₂) in liquid ammonia (B1221849) is known to produce 1-aminoisoquinoline (B73089) in high yield. researchgate.netchemchart.com This reaction does not typically proceed via an SNAr mechanism but rather through an elimination-addition (benzyne-type) pathway or an SN(ANRORC) mechanism, depending on the substrate. researchgate.net

For this compound, the reaction with potassium amide is expected to yield 1-aminoisoquinolin-7-ol. researchgate.net It is critical to note that the phenolic hydroxyl group is acidic and would be deprotonated by the strong base (KNH₂), necessitating the use of at least two equivalents of the amide. The primary product would be the corresponding aminophenoxide salt, which would be neutralized to the final product upon aqueous workup.

| Reactant | Reagent | Conditions | Product | Proposed Mechanism |

| This compound | KNH₂ | Liquid NH₃ | 1-Aminoquinolin-7-ol | Elimination-Addition or AE Mechanism |

Oxygen-Based Nucleophilic Attack and Etherification

The direct displacement of the aryl bromide with an oxygen nucleophile, such as an alkoxide, under classical Williamson ether synthesis conditions is generally not feasible. However, transition metal-catalyzed methods, such as the Ullmann condensation or Buchwald-Hartwig amination-type conditions adapted for etherification, would be expected to facilitate this transformation. These reactions typically employ a copper or palladium catalyst to couple the aryl bromide with an alcohol or phenol (B47542). uni-regensburg.de

| Reactant | Nucleophile | Catalyst/Base | Product |

| This compound | Sodium Methoxide (NaOMe) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 1-Methoxyisoquinolin-7-ol |

| This compound | Phenol | CuI / Base (e.g., K₂CO₃) | 1-Phenoxyisoquinolin-7-ol |

Transition Metal-Mediated Cross-Coupling Reactions of the Aryl Bromide

The most powerful and versatile methods for functionalizing the C1 position of this compound are transition metal-mediated cross-coupling reactions. The carbon-bromine bond serves as an excellent electrophilic partner in catalytic cycles involving metals like palladium. rsc.org

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.orgnih.gov this compound is an ideal substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C1 position. The reaction is typically catalyzed by a palladium(0) species, generated in situ, and requires a base and a suitable solvent. nih.govresearchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Product Example |

| Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Na₂CO₃, or Cs₂CO₃ | Dioxane/H₂O or Toluene/EtOH | 1-Phenylisoquinolin-7-ol |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 1-(Pyridin-3-yl)isoquinolin-7-ol |

| Methylboronic acid | Pd(amphos)Cl₂ | K₂CO₃ | DME | 1-Methylisoquinolin-7-ol |

Heck and Sonogashira Coupling Architectures

The Heck and Sonogashira reactions provide pathways to introduce alkenyl and alkynyl groups, respectively, onto the isoquinoline core.

The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orgbeilstein-journals.org This reaction is instrumental in synthesizing substituted styrenes and cinnamates.

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne. wikipedia.orgbeilstein-journals.org This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I), although copper-free methods have been developed. organic-chemistry.orgnih.govbeilstein-journals.org It is a highly efficient method for constructing aryl-alkyne frameworks.

Heck and Sonogashira Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Product Example |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / DMF or Acetonitrile | 1-(2-Phenylvinyl)isoquinolin-7-ol |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF or DMF | 1-(2-Phenylethynyl)isoquinolin-7-ol |

Carbonylation and Related Transformations

The bromine atom at the C1 position of this compound is expected to be susceptible to palladium-catalyzed carbonylation reactions. This type of reaction is a powerful tool for introducing a carbonyl group, which can then be converted into a variety of other functional groups such as esters, amides, and carboxylic acids. nih.gov The general mechanism for such transformations involves the oxidative addition of the aryl bromide to a low-valent palladium complex, followed by the insertion of carbon monoxide and subsequent reaction with a nucleophile.

Research on related bromoisoquinolines supports this expected reactivity. For instance, 7-bromoisoquinoline (B118868) has been successfully converted to its corresponding butyl ester, butyl isoquinoline-7-carboxylate, in high yield via a palladium-catalyzed carbonylation under an atmospheric pressure of carbon monoxide in the presence of n-butanol. sorbonne-universite.frthieme-connect.com Similarly, 4-bromoisoquinoline (B23445) can undergo alkoxycarbonylation to yield the corresponding methyl ester. nih.gov Given these precedents, this compound would likely undergo similar transformations.

A hypothetical carbonylation reaction of this compound with an alcohol (ROH) would yield a 7-hydroxyisoquinoline-1-carboxylate ester. The reaction conditions would typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a source of carbon monoxide.

Table 1: Examples of Palladium-Catalyzed Carbonylation of Bromoisoquinolines

| Starting Material | Catalyst/Ligand | Nucleophile | Product | Yield (%) | Reference |

| 7-Bromoisoquinoline | PdCl₂ / rac-BINAP | n-BuOH | Butyl isoquinoline-7-carboxylate | 96 | thieme-connect.com |

| 4-Bromoisoquinoline | Pd(OAc)₂ / Xantphos | MeOH | Methyl isoquinoline-4-carboxylate | 95 | nih.gov |

| 5-Bromoisoquinoline | Palladacycle / XantPhos | Morpholine | 5-(Morpholine-4-carbonyl)isoquinoline | 99 | nih.gov |

This table presents data for related bromoisoquinolines to illustrate the potential reactivity of this compound.

Reactivity of the Hydroxyl Moiety at Position 7

The hydroxyl group at the C7 position is a key functional handle that can undergo a variety of reactions, significantly increasing the synthetic utility of this compound.

The phenolic hydroxyl group at C7 can be readily converted into esters and ethers. Esterification can be achieved by reacting this compound with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate conditions. smolecule.com For example, patents describing related hydroxyisoquinoline structures detail the esterification of the hydroxyl group using reagents like acyl halides or anhydrides. google.comgoogle.com

Etherification, the formation of an ether linkage, can be accomplished through reactions such as the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method has been used in the synthesis of various isoquinoline derivatives where calamitic subunits were linked via etherification. thieme-connect.com

These reactions are significant as they allow for the modification of the molecule's properties, such as solubility and its ability to interact with biological targets.

The arrangement of the hydroxyl group at C7 and the nitrogen atom in the isoquinoline ring allows this compound to act as a potential chelating agent for various metal ions. Hydroxyquinolines, particularly 8-hydroxyquinoline, are well-known for their ability to form stable complexes with a wide range of metals. scirp.orgmdpi.com The chelation typically involves the deprotonated hydroxyl group and the lone pair of electrons on the nitrogen atom, forming a stable five- or six-membered ring with the metal ion. scirp.org

Studies on various hydroxyisoquinolines have demonstrated their ability to form mononuclear complexes with metal ions like Cu(II). connectjournals.com The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). scirp.orgnih.gov Physicochemical studies on 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, which also possess metal-binding capabilities, have confirmed the formation of magnesium complexes. nih.govnih.gov It is therefore highly probable that this compound would exhibit similar properties, forming complexes where the metal ion is coordinated to the nitrogen atom and the oxygen of the deprotonated hydroxyl group.

Table 2: Metal Complexation by Hydroxyquinoline Derivatives

| Ligand | Metal Ion | Stoichiometry (Metal:Ligand) | Geometry | Reference |

| 8-Hydroxyquinoline | Co(II), Ni(II) | 1:2 | Octahedral (with water) | scirp.org |

| 8-Hydroxyquinoline | Cu(II) | 1:2 | Square Planar | scirp.org |

| 2-Hydroxyisoquinoline-1,3(2H,4H)-dione derivatives | Mg(II) | 1:1 and 1:2 | Not specified | nih.gov |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Cu(II), Zn(II), Fe(II), Fe(III) | 1:1 and 1:2 (1:3 for Fe) | Versatile | mdpi.com |

This table provides examples of metal chelation by related hydroxyquinoline compounds to infer the potential behavior of this compound.

Ring Transformations and Cycloaddition Reactions Leading to Fused Heterocycles

The isoquinoline scaffold of this compound can participate in cycloaddition reactions to form more complex, fused heterocyclic systems. Cycloaddition reactions are powerful synthetic tools for constructing cyclic molecules. uchicago.eduopenstax.org For instance, [3+2] cycloaddition reactions involving isoquinoline derivatives have been used to synthesize pyrazoline systems. thieme-connect.comsorbonne-universite.fr

The user's prompt specifically mentions the formation of pyrrolo[1,2-b]isoquinolines from 3-bromoisoquinoline (B184082) derivatives. While this specific transformation starts from a different isomer, it highlights the potential for the bromo-substituted isoquinoline ring to act as a precursor for such fused systems. The synthesis of these fused heterocycles often involves the generation of a reactive intermediate, such as an ylide, from the isoquinoline, which then undergoes cycloaddition with a suitable dipolarophile. The development of new synthetic methodologies for isoquinoline functionalization remains an active area of research. researchgate.netrhhz.netorganic-chemistry.org

Oxidation and Reduction Chemistry of the Isoquinoline Scaffold Containing Bromine and Hydroxyl Groups

The isoquinoline ring system can undergo both oxidation and reduction, although these reactions can sometimes be complex. gcwgandhinagar.com The oxidation of isoquinoline itself with reagents like alkaline potassium permanganate (B83412) can lead to cleavage of the ring system, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.com However, reaction with peroxycarboxylic acids typically leads to the formation of the N-oxide. gcwgandhinagar.compreprints.org The presence of the electron-donating hydroxyl group at C7 would likely influence the regioselectivity of oxidative reactions.

Reduction of the isoquinoline ring is also possible. Catalytic hydrogenation can reduce the pyridine ring, the benzene (B151609) ring, or both, depending on the reaction conditions and the catalyst used. The reduction of the hydroxyl group itself to yield the corresponding deoxygenated compound could also be a possible transformation under certain reductive conditions. smolecule.com

Investigation of Reaction Mechanisms and Intermediates

The reaction mechanisms for the functionalization of isoquinolines are diverse. Nucleophilic substitution at the C1 position, where the bromine atom is located in this compound, is a characteristic reaction of isoquinolines. gcwgandhinagar.comiust.ac.ir This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The reaction likely proceeds through a Meisenheimer-like intermediate.

For cycloaddition reactions, the mechanism often involves the formation of a transient reactive species. For example, in a [3+2] cycloaddition, a nitrile imine can be generated in situ, which then reacts with an alkene. thieme-connect.comsorbonne-universite.fr

In some cases, functionalization at other positions of the isoquinoline ring can occur through mechanisms involving temporary dearomatization. For example, a proposed mechanism for the C4-alkylation of isoquinoline involves the initial addition of an acid to the C1 position, forming a 1,2-dihydroisoquinoline (B1215523) intermediate which then acts as a nucleophile. acs.org Understanding these mechanistic pathways is crucial for predicting and controlling the outcome of reactions involving this compound.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 1 Bromoisoquinolin 7 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution and the solid state. For 1-Bromoisoquinolin-7-ol (B6205957), a comprehensive suite of NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) for Definitive Structural Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected chemical shifts are influenced by the aromatic ring system, the electron-withdrawing bromine atom, and the electron-donating hydroxyl group.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within the molecule's spin systems. For this compound, this would confirm the relationships between protons on the benzene (B151609) and pyridine (B92270) rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom (¹³C-¹H one-bond correlation). columbia.edusdsu.edu This allows for the direct assignment of carbon signals based on the more easily assigned proton spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons over two or three bonds (and sometimes more). columbia.edulibretexts.org This is instrumental in piecing together the molecular skeleton by connecting different fragments, for example, linking the two aromatic rings across the quaternary carbons. columbia.edu

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 8.0 - 8.2 | d | ~ 6.0 |

| H-4 | 7.5 - 7.7 | d | ~ 6.0 |

| H-5 | 7.8 - 8.0 | d | ~ 8.5 |

| H-6 | 7.1 - 7.3 | dd | ~ 8.5, 2.0 |

| H-8 | 7.4 - 7.6 | d | ~ 2.0 |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~ 140 |

| C-3 | ~ 145 |

| C-4 | ~ 122 |

| C-4a | ~ 128 |

| C-5 | ~ 125 |

| C-6 | ~ 118 |

| C-7 | ~ 158 |

| C-8 | ~ 115 |

Elucidation of Conformational Isomerism and Dynamic Processes

This compound can exhibit tautomerism, a dynamic process where it exists in equilibrium with its keto form, 7-bromo-1,2-dihydroisoquinolin-1-one. nih.gov This equilibrium can be studied using NMR spectroscopy. uvic.calibretexts.org If the rate of exchange between the two tautomers is slow on the NMR timescale, separate signals for each form would be observed. Conversely, if the exchange is rapid, the observed spectrum will show a single set of time-averaged signals. Variable-temperature NMR studies can be employed to probe the kinetics and thermodynamics of this tautomeric equilibrium. uvic.ca By tracking the chemical shifts and line shapes as a function of temperature, activation parameters for the interconversion can be determined. uvic.camdpi.com

Solid-State NMR Spectroscopy for Amorphous or Microcrystalline Forms

For samples of this compound that are amorphous, microcrystalline, or poorly soluble, solid-state NMR (ssNMR) spectroscopy is a powerful characterization technique. e-bookshelf.demdpi.com Unlike solution NMR, ssNMR provides information about the molecule's structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra, revealing information about the number of crystallographically distinct molecules in the asymmetric unit (polymorphism). csic.es Furthermore, ssNMR can be used to measure internuclear distances and probe intermolecular interactions, such as the specific nature of hydrogen bonding in the solid lattice. mdpi.comcsic.es

Advanced Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectrometry

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. libretexts.orgmpg.de These methods are particularly sensitive to the types of functional groups present and their bonding environments.

Detailed Analysis of Characteristic Vibrational Modes

The FTIR spectrum of this compound is dominated by vibrations associated with its functional groups and aromatic core. The tautomeric form, 7-Bromoisoquinolin-1-ol (B1280384), has available spectral data that can provide insight into the expected vibrational modes. nih.gov

Characteristic FTIR Vibrational Modes for Isoquinolinol/Isoquinolinone Systems

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3400 - 3200 (broad) | O-H Stretch | Indicative of the hydroxyl group involved in hydrogen bonding. docbrown.info |

| ~ 3100 - 3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the isoquinoline (B145761) ring. |

| ~ 1660 - 1640 | C=O Stretch (Amide I) | A strong band present if the compound exists in the isoquinolinone tautomeric form. rsc.org |

| ~ 1620 - 1580 | C=C / C=N Ring Stretch | Vibrations associated with the aromatic and heterocyclic rings. |

| ~ 1250 | C-O Stretch | Stretching of the phenolic carbon-oxygen bond. |

Raman spectroscopy provides complementary information. While the polar O-H and potential C=O groups give strong IR signals, the less polar aromatic ring and C-Br bonds are expected to produce more intense signals in the Raman spectrum.

Hydrogen Bonding and Intermolecular Interactions Probed by IR

The presence of a hydroxyl group (proton donor) and a nitrogen atom within the ring (proton acceptor) makes this compound highly susceptible to hydrogen bonding. derpharmachemica.com Infrared spectroscopy is an excellent method for studying these interactions. The O-H stretching vibration is particularly diagnostic. In a non-hydrogen-bonded (gas phase or dilute non-polar solution) state, the O-H stretch appears as a sharp band around 3600 cm⁻¹. docbrown.info In the condensed phase (solid or liquid), intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency (typically 3400-3200 cm⁻¹). docbrown.infoderpharmachemica.com The magnitude of this shift is correlated with the strength of the hydrogen bond. docbrown.info Analysis of the O-H band shape and position can provide insights into the nature and extent of molecular association in the solid state or in solution. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its molecular mass. For this compound, with a molecular formula of C₉H₆BrNO, the theoretical exact mass can be calculated with high precision. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ peak that confirms this calculated mass, distinguishing it from other compounds with the same nominal mass.

The presence of a bromine atom is distinctly characterized by a pair of isotopic peaks ([M+H]⁺ and [M+H+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. wpmucdn.com

| HRMS Data for this compound (C₉H₆BrNO) | |

| Ion | Calculated m/z |

| [C₉H₆⁷⁹BrNO + H]⁺ | 223.9709 |

| [C₉H₆⁸¹BrNO + H]⁺ | 225.9689 |

| Note: Experimental values would be obtained from HRMS analysis to confirm these theoretical masses to within a few parts per million (ppm). |

Beyond molecular mass confirmation, tandem mass spectrometry (MS/MS) experiments are crucial for delineating the fragmentation pathway. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the established principles of mass spectrometry for halogenated and heterocyclic aromatic compounds. researchgate.netlibretexts.org The fragmentation is initiated by the ionization of the molecule and often proceeds through the cleavage of the weakest bonds or the loss of stable neutral molecules.

A proposed pathway might include:

Loss of CO: A common fragmentation for phenolic or quinone-like structures, leading to a significant fragment ion.

Loss of Br•: Cleavage of the carbon-bromine bond results in the loss of a bromine radical.

Loss of HCN: A characteristic fragmentation for nitrogen-containing heterocyclic rings like isoquinoline.

Understanding these fragmentation patterns is essential for the structural identification of related compounds and metabolites in complex mixtures. researchgate.netnih.gov

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uol.deuhu-ciqso.es It provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice. uhu-ciqso.es

As of now, the specific crystal structure of this compound is not available in public crystallographic databases. However, analysis of structurally similar compounds allows for a detailed prediction of its key structural features.

Determination of Precise Molecular Geometry and Bond Lengths/Angles

The molecular geometry of this compound is expected to be largely planar due to the fused aromatic ring system. The isoquinoline core consists of a fused benzene and pyridine ring. Based on data from related structures, the C-C bond lengths within the aromatic rings would be expected to be in the range of 1.36–1.42 Å. The C-N bonds in the pyridine ring will exhibit lengths of approximately 1.33–1.37 Å, indicating partial double bond character.

The C-Br bond length is anticipated to be around 1.90 Å, similar to that in other bromo-aromatic compounds. uwosh.edu The C-O bond of the hydroxyl group would be approximately 1.36 Å. The bond angles within the six-membered rings are expected to be close to 120°, consistent with sp² hybridization, although ring fusion will introduce some angular strain.

| Expected Bond Parameters for this compound | |

| Bond | Expected Length (Å) |

| Aromatic C-C | 1.36 - 1.42 |

| Aromatic C-N | 1.33 - 1.37 |

| C-Br | ~1.90 |

| C-O (phenol) | ~1.36 |

| Angle | **Expected Value (°) ** |

| C-C-C (in rings) | ~120 |

| C-N-C (in ring) | ~118-120 |

| Note: These values are estimations based on analogous structures and would be precisely determined by SC-XRD. |

Analysis of Crystal Packing Motifs and Supramolecular Assembly

The crystal packing of this compound would be governed by a combination of non-covalent interactions, leading to a specific supramolecular assembly. nih.gov The presence of the hydroxyl (-OH) group makes it a potent hydrogen bond donor, while the nitrogen atom in the isoquinoline ring and the oxygen atom itself can act as hydrogen bond acceptors. Therefore, strong O-H···N or O-H···O hydrogen bonds are expected to be a dominant feature in the crystal packing, likely forming chains or dimeric motifs.

Polymorphism and Anhydrous/Hydrated Forms

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. Given the potential for varied hydrogen bonding and stacking arrangements, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. Additionally, the presence of strong hydrogen bonding sites means the compound could potentially form hydrates by incorporating water molecules into its crystal lattice. To date, no specific studies on the polymorphism or hydrated forms of this compound have been reported in the literature.

Emerging Techniques in Structural Characterization (e.g., Electron Diffraction for Nanosized Crystals)

While SC-XRD is the gold standard, it requires single crystals of a sufficient size (typically > 0.1 mm). uhu-ciqso.es For many organic compounds, growing such crystals can be a significant bottleneck. Emerging techniques like three-dimensional electron diffraction (3D ED), including micro-crystal electron diffraction (MicroED), have revolutionized structural chemistry by enabling the determination of high-resolution crystal structures from nanocrystals or even crystalline powders.

This technique would be particularly advantageous for a compound like this compound if it proves difficult to crystallize into large single crystals. By using a beam of electrons instead of X-rays, structures can be solved from crystals that are thousands of times smaller than those required for conventional X-ray diffraction. The application of 3D ED could therefore provide access to the detailed crystallographic information discussed above, even when traditional methods fail.

Computational and Theoretical Investigations of 1 Bromoisoquinolin 7 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular structures and properties with high accuracy. DFT methods, such as B3LYP, are commonly used for their balance of computational cost and accuracy in studying organic molecules like substituted isoquinolines. researchgate.netresearchgate.net These calculations help in understanding the molecule's geometry, stability, and electronic characteristics.

Electronic structure analysis is key to predicting a molecule's reactivity. numberanalytics.com The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. malayajournal.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgchimicatechnoacta.ru A smaller gap suggests higher reactivity. numberanalytics.com

For 1-Bromoisoquinolin-7-ol (B6205957), the HOMO would likely be distributed over the electron-rich isoquinoline (B145761) ring system and the hydroxyl group, while the LUMO would be influenced by the electron-withdrawing bromine atom and the heterocyclic nitrogen.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack. nih.govdtic.mil In an MEP map of this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms, indicating them as likely sites for electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms and potentially around the bromine atom, indicating a σ-hole, which can be involved in halogen bonding. researchgate.netresearchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: This table is illustrative, based on typical values for similar heterocyclic compounds.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

Computational methods are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. rug.nlcsic.es By optimizing the molecular geometry and then calculating the magnetic shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method, theoretical chemical shifts are obtained. nih.gov These predicted values, when compared with experimental spectra, are crucial for confirming the structure and assigning specific resonances, especially for complex molecules. csic.esunits.it

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) are performed to understand the molecule's vibrational modes. researchgate.net The calculated frequencies and intensities help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, C=N vibrations, or ring deformations. A scaling factor is often applied to the calculated frequencies to better match experimental results due to approximations in the theoretical models and anharmonicity. researchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.net This method predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.nettorvergata.it For this compound, TD-DFT calculations would identify the π→π* and n→π* transitions responsible for its characteristic UV-Vis spectrum. du.edu.eg

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table demonstrates the typical application of computational prediction.)

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C1 Chemical Shift | 158 ppm | 160 ppm |

| IR | O-H Stretch | 3450 cm⁻¹ | 3400 cm⁻¹ |

Quantum chemical calculations are essential for determining the relative stabilities of different isomers and tautomers. This compound can exist in tautomeric forms, primarily the phenol (B47542) form (this compound) and the keto form (1-bromo-2H-isoquinolin-7-one). DFT calculations of the ground-state energies of these tautomers can predict which form is more stable and therefore more abundant at equilibrium.

Similarly, the relative energies of positional isomers (e.g., 3-Bromoisoquinolin-7-ol or 1-Bromoisoquinolin-6-ol) can be computed. By comparing the total electronic energies (often including zero-point vibrational energy corrections), a stability ranking of the isomers can be established. This information is vital for synthetic chemistry, helping to predict the likely products of a reaction based on thermodynamic stability.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a pivotal role in mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

By using DFT, chemists can model the entire potential energy surface of a reaction. chemrxiv.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. mpg.denih.gov

For this compound, computational studies could elucidate the mechanisms of reactions such as Suzuki couplings at the bromine position or electrophilic substitution on the quinoline (B57606) ring. By calculating the energy barriers for different potential pathways, the most favorable mechanism can be identified. researchgate.net This is particularly useful for understanding regioselectivity and stereoselectivity in complex organic reactions. nih.gov

Table 3: Hypothetical Energy Barriers for a Suzuki Coupling Reaction Step (Note: This table illustrates the type of data generated from reaction pathway analysis.)

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Oxidative Addition TS | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Reductive Elimination TS | +20.5 |

The environment in which a reaction occurs significantly impacts its kinetics. Computational models can account for the effects of solvents using either implicit models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included in the calculation. researchgate.netbeilstein-journals.org These models help to provide a more realistic picture of reaction energetics in solution.

Furthermore, the role of catalysts can be studied in detail. osti.gov For instance, in a palladium-catalyzed cross-coupling reaction involving this compound, DFT calculations can model the interaction of the substrate with the catalyst. researchgate.net These studies can reveal how the catalyst stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. dtu.dk Computational analysis can also explain the origins of enantioselectivity in asymmetric catalysis by comparing the energy barriers of the pathways leading to different stereoisomers. researchgate.netmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the atomic-level behavior of molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility, interactions with its environment, and potential for self-assembly.

Conformational Dynamics and Flexibility of the Isoquinoline Ring System

The isoquinoline core of this compound is a bicyclic aromatic system that is generally planar. However, the substituents—a bromine atom at position 1 and a hydroxyl group at position 7—can influence the electronic distribution and introduce subtle conformational preferences. MD simulations can elucidate the extent of this influence by tracking the fluctuations in bond lengths, bond angles, and dihedral angles over the course of a simulation.

A hypothetical analysis of the conformational landscape of this compound would likely focus on the rotational freedom of the hydroxyl group and any deviations from planarity of the isoquinoline ring system. The table below illustrates the types of conformational parameters that would be analyzed in a typical MD simulation study.

| Parameter | Description | Expected Behavior |

| C7-O-H Angle | The bond angle of the hydroxyl group. | Fluctuations around the equilibrium angle, influenced by hydrogen bonding. |

| C1-C(aryl)-C(aryl)-N Dihedral | A dihedral angle defining the planarity of the pyridine (B92270) ring. | Small deviations from 0° or 180°, indicating a largely planar ring. |

| C(aryl)-C(aryl)-C(aryl)-C7 Dihedral | A dihedral angle defining the planarity of the benzene (B151609) ring. | Small deviations from 0° or 180°, indicating a largely planar ring. |

This table is illustrative and based on general principles of molecular dynamics simulations of aromatic heterocyclic compounds.

Solvent-Solute Interactions and Aggregation Behavior

The interaction of this compound with its surrounding solvent is crucial for understanding its solubility and behavior in solution. MD simulations can model these interactions explicitly by surrounding the solute with solvent molecules and calculating the interaction energies.

In a polar protic solvent like water or methanol, the hydroxyl group at the 7-position would be expected to form strong hydrogen bonds with solvent molecules. The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor. The bromine atom, while generally hydrophobic, can participate in halogen bonding, a type of non-covalent interaction that could influence its solvation shell. In non-polar solvents, weaker van der Waals interactions would dominate.

Furthermore, MD simulations can predict the propensity of this compound to aggregate in solution. By simulating multiple solute molecules, one can observe whether they tend to cluster together. This aggregation would likely be driven by π-π stacking interactions between the aromatic isoquinoline rings and potentially dipole-dipole interactions. The balance between solute-solute and solute-solvent interactions will determine the extent of aggregation.

A summary of expected solvent interactions is provided below.

| Solvent Type | Dominant Interactions | Expected Solubility |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding (with -OH and ring N), Dipole-dipole | Moderate to Good |

| Polar Aprotic (e.g., DMSO, Acetone) | Dipole-dipole, Halogen bonding | Moderate |

| Non-polar (e.g., Hexane, Toluene) | van der Waals forces, π-π stacking (with aromatic solvents) | Low |

This table presents expected trends based on the chemical structure of this compound and general principles of solubility.

Chemoinformatics Approaches for Chemical Space Exploration and Property Prediction (without biological activity links)

Chemoinformatics utilizes computational methods to analyze chemical data, explore chemical space, and predict the properties of molecules. For this compound, chemoinformatics tools can provide valuable predictions of its physicochemical properties, which are essential for its synthesis, purification, and formulation.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of chemoinformatics. mdpi.com These models are built by correlating the structural features (descriptors) of a set of known compounds with their measured properties. Once a reliable model is established, it can be used to predict the properties of new or uncharacterized molecules like this compound. mdpi.comnih.gov

A variety of molecular descriptors can be calculated from the 2D or 3D structure of a molecule. These include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., orbital energies). By inputting the structure of this compound into various QSPR models, a profile of its predicted physicochemical properties can be generated. It is important to note that the accuracy of these predictions depends on the quality and applicability domain of the models used. nih.gov

The table below presents a set of physicochemical properties for this compound that could be predicted using chemoinformatics software and online platforms.

| Property | Predicted Value | Significance |

| Molecular Weight | 224.06 g/mol | Fundamental property for stoichiometry and analysis. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~33 Ų | Relates to hydrogen bonding potential and transport properties. |

| pKa (acidic, for -OH) | ~8.5 - 9.5 | Predicts the ionization state of the hydroxyl group at different pH values. |

| pKa (basic, for ring N) | ~4.0 - 5.0 | Predicts the ionization state of the isoquinoline nitrogen at different pH values. |

| Water Solubility | Low to moderate | Influences its behavior in aqueous environments. |

Disclaimer: The values in this table are hypothetical estimates based on the structure of this compound and typical values for similar compounds. They are for illustrative purposes only and have not been derived from specific, published QSPR models for this exact molecule.

Chemoinformatics also enables the exploration of the chemical space around this compound. By systematically modifying its structure (e.g., changing the position of the bromine or hydroxyl group, introducing other substituents), vast virtual libraries of related compounds can be generated. The properties of these virtual compounds can then be predicted, allowing for the identification of derivatives with desired physicochemical profiles without the need for immediate synthesis. This in silico screening can guide experimental work by prioritizing compounds that are most likely to have the desired characteristics.

Advanced Applications of 1 Bromoisoquinolin 7 Ol in Chemical Synthesis and Functional Materials

Applications in Catalyst and Ligand Design

Extensive literature searches did not yield any specific research or applications of 1-Bromoisoquinolin-7-ol (B6205957) in the design of catalysts or ligands. While the broader class of isoquinoline (B145761) derivatives has been explored in catalysis, there is no available scientific literature detailing the use of this particular compound as a precursor for catalyst or ligand synthesis. The inherent functionalities of the bromo and hydroxyl groups on the isoquinoline scaffold could theoretically be of interest for coordination chemistry and the development of novel catalytic systems; however, no such studies have been published to date.

Therefore, no detailed research findings or data tables on the catalytic applications of this compound can be provided.

Future Research Directions and Overarching Challenges for 1 Bromoisoquinolin 7 Ol Research

Sustainable and Eco-Friendly Synthetic Methodologies

The development of green synthetic protocols for isoquinoline (B145761) derivatives is a significant and ongoing challenge in chemical research. niscpr.res.inajgreenchem.com Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions often require harsh conditions, produce low yields, and have a narrow substrate scope. niscpr.res.inajgreenchem.com Future research for synthesizing 1-bromoisoquinolin-7-ol (B6205957) and related compounds will likely focus on overcoming these limitations through several key strategies:

Catalytic Systems: The use of transition-metal catalysts, such as ruthenium and copper nanoparticles, has shown promise in creating more efficient and environmentally friendly pathways to isoquinolines. niscpr.res.inisroset.org For instance, a Ru(II)/PEG-400 system has been developed for the synthesis of 1-phenyl isoquinoline derivatives, which boasts high atom economy and the use of a biodegradable solvent. niscpr.res.inajgreenchem.com Similarly, copper nanoparticles supported on a carbon microsphere in PEG-400 have been used as a heterogeneous, reusable catalyst. isroset.org Future work could adapt these catalytic systems for the specific synthesis of this compound, potentially reducing the reliance on pre-activated starting materials.

Solvent-Free and Water-Based Reactions: A significant push in green chemistry is the reduction or elimination of hazardous organic solvents. nih.gov Research into solvent-free mechanochemical reactions, such as ball milling, is emerging as a viable alternative to traditional solution-based chemistry for producing pharmaceutically important molecules. rsc.org Additionally, copper-catalyzed intramolecular cyclization reactions in water have been developed for the synthesis of isoquinolines and their N-oxides, demonstrating high atom economy and broad substrate tolerance. nih.gov Applying these solvent-minimizing or solvent-free approaches to the synthesis of this compound would be a major step towards sustainability.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions and improve yields. An eco-friendly method for synthesizing 3-arylisoquinolines utilizes a recyclable acid catalyst (Nafion® NR50) under microwave irradiation, offering a transition-metal-free option. rsc.org Exploring microwave-assisted routes for this compound could lead to faster and more efficient syntheses.

Exploration of Novel Reactivity and Unconventional Transformations

The bromine and hydroxyl groups on the this compound scaffold offer multiple sites for chemical modification, suggesting a wide range of potential reactions that have yet to be explored.

C-H Activation: Direct C-H activation has become a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. niscpr.res.in Rhodium(III)-catalyzed C-H activation has proven to be a valuable method for preparing various heterocycles, including isoquinolones. whiterose.ac.uk Investigating the regioselectivity of C-H activation on the this compound ring could unlock new pathways to poly-substituted derivatives.

Multi-Component Reactions: These reactions, where three or more reactants combine in a single step, offer a highly efficient way to build molecular complexity. researchgate.net The development of a three-component coupling of isoquinoline, activated alkynes, and nitromethane (B149229) to produce dihydroisoquinoline derivatives highlights the potential of this approach. researchgate.net Designing novel multi-component reactions that incorporate this compound as a building block could lead to the rapid generation of diverse chemical libraries.

Ring Transformations: The reaction of certain bromoisoquinolines with strong nucleophiles like potassium amide in liquid ammonia (B1221849) can lead to ring-opening or ring-contraction products. researchgate.net For example, 4-amino-3-bromoisoquinoline (B112583) undergoes ring opening to form o-cyanobenzyl isocyanide. researchgate.net A systematic study of the reactivity of this compound under similar conditions could reveal unprecedented molecular rearrangements and the formation of novel heterocyclic systems.

Eschenmoser Coupling Reactions: This reaction has been used to couple thioamides with α-bromo lactams. beilstein-journals.org A study on the reaction of 4-bromoisoquinoline-1,3(2H,4H)-dione with thioamides yielded Eschenmoser coupling products in good yields. beilstein-journals.org Exploring the possibility of using this compound or its derivatives in similar coupling reactions could provide new avenues for functionalization.

Development of Integrated Spectroscopic and Computational Approaches

To fully understand the structure, properties, and reactivity of this compound and its derivatives, a combined experimental and theoretical approach is essential.

Advanced NMR Spectroscopy: While standard NMR techniques are routine, more advanced methods can provide deeper structural insights. The 1,1-HD-ADEQUATE NMR experiment, for instance, has been used to unequivocally determine the structure and absolute configuration of complex natural products. nih.gov Applying such advanced techniques to this compound could resolve any structural ambiguities and provide precise data for computational modeling.

DFT-GIAO Chemical Shift Calculations: Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts. mdpi.comnih.gov The GIAO (Gauge-Including Atomic Orbital) method, in particular, can provide highly accurate predictions that assist in structure elucidation and validation. nih.govyoutube.com A combined approach using experimental NMR data and DFT-GIAO calculations for this compound would provide a robust characterization of the molecule and its derivatives. nih.gov Such computational studies can also help in understanding the effects of substitution on the electronic structure and reactivity of the isoquinoline core. mdpi.com

Harnessing Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and design of new molecules with desired properties. mdpi.comucl.ac.uk

Predictive Modeling: Machine learning models can be trained on large datasets of chemical compounds to predict a wide range of properties, from physicochemical characteristics to biological activity. researchgate.netarxiv.orgnih.gov For quinoline (B57606) derivatives, ML models have been developed to predict reactive sites for electrophilic aromatic substitution with high accuracy. researchgate.net A similar approach could be developed for this compound to predict its reactivity in various chemical transformations and to forecast the properties of its derivatives.

Generative Models for de Novo Design: Generative deep learning models can design novel molecular structures with specific, tailored properties. researchgate.netmdpi.com These models can be trained on existing chemical data and then used to generate new molecules that are optimized for a particular application, such as inhibiting a specific protein target. ucl.ac.uk Employing generative models could lead to the in silico design of novel this compound derivatives with enhanced biological activity or material properties.

Accelerating Synthesis Planning: AI can also assist in planning the synthesis of complex molecules. By analyzing vast amounts of reaction data, ML algorithms can suggest optimal reaction pathways, potentially reducing the time and resources required for synthesis. researchgate.net This could be particularly valuable for identifying efficient routes to novel derivatives of this compound.

Discovery of Untapped Applications in Emerging Technologies and Niche Chemical Fields

While the isoquinoline scaffold is well-known in medicinal chemistry, the specific properties of this compound may lend themselves to applications in other, less explored areas.

Materials Science: The unique electronic and photophysical properties of functionalized isoquinolines could be harnessed in the development of new organic materials. For example, they could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes for bioimaging. researchgate.net The bromine atom on this compound provides a convenient handle for polymerization or for incorporation into larger conjugated systems, making it an attractive building block for new functional materials.

Organocatalysis: The isoquinoline motif can be found in a number of chiral ligands and organocatalysts. The presence of the hydroxyl group on this compound offers a potential site for coordination to metal centers or for hydrogen bonding interactions, which are crucial for many catalytic processes. Future research could explore the synthesis of chiral derivatives of this compound and evaluate their potential as catalysts in asymmetric synthesis.

Niche Agrochemicals or Veterinary Products: The vast chemical space of isoquinoline derivatives remains underexplored for applications beyond human medicine. Screening libraries of this compound derivatives for activity as herbicides, insecticides, or veterinary drugs could uncover new leads in these niche chemical fields.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 1-Bromoisoquinolin-7-ol?

- Methodological Answer : Use a combination of NMR, NMR, and IR spectroscopy. Compare experimental data with PubChem reference spectra (e.g., InChIKey

SPWRYHCBHFKKCL-UHFFFAOYSA-Nfor related analogs). For bromine-specific analysis, employ X-ray crystallography or mass spectrometry to confirm molecular weight and substituent positions .

Q. How can solubility and stability of this compound be optimized for experimental use?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at varying pH. Stability studies under light, temperature, and humidity should guide storage protocols (e.g., airtight containers at RT, desiccated). Pre-screen degradation via HPLC or TLC .

Q. What synthetic routes are feasible for this compound, and how can yield be improved?

- Methodological Answer : Start with isoquinolin-7-ol derivatives and employ regioselective bromination using (N-bromosuccinimide) or . Optimize reaction time, temperature, and catalyst (e.g., triflate for selectivity). Purify via column chromatography (ethyl acetate/methanol gradients) and validate purity by NMR .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) to model electron density and reactive sites (e.g., C-1 bromine vs. hydroxyl group). Validate predictions experimentally via Suzuki-Miyaura coupling with arylboronic acids, monitoring regioselectivity via NMR .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer : Protect the hydroxyl group with TBDMS or acetyl before bromination. Use palladium catalysts (e.g., ) to suppress debromination. Monitor intermediates via LC-MS and adjust stoichiometry to favor mono-substitution .

Q. How can contradictions in reported biological activities of halogenated isoquinolines be resolved?

- Methodological Answer : Replicate assays under standardized conditions (e.g., enzyme inhibition with IC determination). Use molecular docking (AutoDock Vina) to compare binding modes of this compound with targets (e.g., kinase domains). Cross-reference PubChem BioAssay data for validation .

Q. What analytical techniques are critical for characterizing degradation products of this compound under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.